2-(3,3-Difluorocyclobutyl)propan-1-ol
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Overview
Description
2-(3,3-Difluorocyclobutyl)propan-1-ol: is an organic compound characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclobutyl)propan-1-ol typically involves the following steps:
Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Propanol Group Addition: The final step involves the addition of a propanol group to the fluorinated cyclobutyl ring, which can be accomplished through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluorocyclobutyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium iodide (NaI), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alkanes, alcohols
Substitution: Various substituted cyclobutyl derivatives
Scientific Research Applications
2-(3,3-Difluorocyclobutyl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluorocyclobutyl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The propanol group may facilitate interactions with hydrophilic regions of the target molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-Difluorocyclobutyl)ethanol
- 2-(3,3-Difluorocyclobutyl)butan-1-ol
- 2-(3,3-Difluorocyclobutyl)pentan-1-ol
Uniqueness
2-(3,3-Difluorocyclobutyl)propan-1-ol is unique due to its specific combination of a cyclobutyl ring with two fluorine atoms and a propanol group. This structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which may not be present in similar compounds. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3,3-difluorocyclobutyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c1-5(4-10)6-2-7(8,9)3-6/h5-6,10H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZCTQBOGCTTSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CC(C1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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